molecular formula C12H16N4O4 B1398061 N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine CAS No. 925216-76-8

N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine

Cat. No. B1398061
M. Wt: 280.28 g/mol
InChI Key: GPTMJHMPMIKSBW-UHFFFAOYSA-N
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Description

“N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine” is a complex organic compound. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The “2,4-dinitrophenyl” part suggests the presence of a phenyl ring with nitro groups at the 2nd and 4th positions, which is a common feature in dyes and chemical reagents .


Molecular Structure Analysis

The molecular structure of similar compounds can be predicted using computational methods like Density Functional Theory . The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the possibility of intramolecular charge transfer .


Chemical Reactions Analysis

Compounds with a 2,4-dinitrophenyl group often undergo nucleophilic addition-elimination reactions . The nitro group can act as an electron-withdrawing group, making the carbon of the carbonyl group more susceptible to nucleophilic attack .

Scientific Research Applications

Chromatographic Analysis

N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine and its derivatives are used in chromatographic techniques. For instance, thin-layer chromatography of the 2,4-dinitrophenyl derivatives of simple steam volatile amines is applied for separating plant amines (Ilert & Hartmann, 1972). Additionally, the paper chromatography of 2,4-dinitrophenyl derivatives of amines is utilized for identifying amines in human urine (Asatoor, 1960).

Synthesis and Derivatization Applications

This compound is employed in the synthesis of various chemical derivatives. For example, it is used in the synthesis of N-benzoyliminopyridinium ylides, demonstrating the scope of its amination power (Legault & Charette, 2003). Another application is in the derivatization of amine enantiomers for ultrasensitive detection, as demonstrated by the use of (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid (Jin et al., 2020).

Analytical Biochemistry

In analytical biochemistry, the 2,4-dinitrophenyl derivatives of this compound are used for investigating amines in urine and tissues by chromatography (Smith & Jepson, 1967). These derivatives are also important for the gas chromatographic determination of aliphatic amines in biological tissues, enabling sensitive quantitative analysis (Edwards & Blau, 1972).

properties

IUPAC Name

N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4/c1-14-6-4-9(5-7-14)13-11-3-2-10(15(17)18)8-12(11)16(19)20/h2-3,8-9,13H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTMJHMPMIKSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dinitro-phenyl)-(1-methyl-piperidin-4-yl)-amine

Synthesis routes and methods

Procedure details

Chloro-2,4-dinitrobenzene 1 (2.0 g, 9.874 mmol) was dissolved in anhydrous EtOH (40 mL) in a small argon purged flask and warmed in an oil bath to 40° C. Addition of 1-Methyl-piperidin-4-ylamine 50 (1.24 g, 10.862 mmol) occurred dropwise. The solution was heated to reflux in an oil bath for 48 hours. After cooling to room temperature the solvent was removed under reduced pressure and the resulting residue partitioned between H2O and ethyl acetate and IM ammonium hydroxide solution added to adjust pH to 9. The mixture was transferred to a separatory funnel and the organic layer collected. The aqueous layer was further extracted with ethyl acetate and the combined organic layers were washed with H2O, brine (twice), dried over magnesium sulphate, filtered and then concentrated. Recrystallization of the crude solid from EtOH yielded a yellow solid 51 (2,4-Dinitro-phenyl)-(1-methyl-piperidin-4-yl)-amine Yield: 1.50 grams (54.2%). 1H NMR (DMSO) δ: 1.59-1.75 (m, 2H), 1.86-1.98 (m, 2H), 2.06-2.17 (m, 2H), 2.18 (s, 3H), 2.62-2.77 (m, 2H), 3.71-3.84 (m, 1H), 7.31 (d, 1H, J=9.7), 8.24 (dd, 1H, J=9.7, 2.7), 8.45 (d, 1H, J=7.7), 8.85 (d, 1H, J=2.6); MS (ESI): 281 (MH+, 100%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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